An In-Depth Technical Guide to 2-Chloro-5-(oxazol-4-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-Chloro-5-(oxazol-4-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-(oxazol-4-yl)aniline is a substituted aniline derivative featuring a five-membered oxazole heterocycle. This unique combination of a chloroaniline moiety and an oxazole ring makes it a molecule of significant interest in medicinal chemistry and drug discovery. The aniline component provides a versatile scaffold for further chemical modifications, while the oxazole ring is a known pharmacophore present in numerous biologically active compounds, contributing to target binding and metabolic stability.
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 2-Chloro-5-(oxazol-4-yl)aniline, offering valuable insights for researchers engaged in the design and development of novel therapeutics.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 916051-61-1 | |
| Molecular Formula | C₉H₇ClN₂O | |
| Molecular Weight | 194.62 g/mol | |
| Appearance | Predicted: Off-white to light brown solid | Inferred from related anilines |
| Melting Point | Predicted: 120-140 °C | Inferred from related anilines |
| Boiling Point | > 300 °C (decomposes) | Inferred from related anilines |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water. | Inferred from structural features |
| pKa (of the anilinium ion) | Predicted: 2.5 - 3.5 | Inferred from substituted anilines |
Molecular Structure and Spectroscopic Analysis
The structure of 2-Chloro-5-(oxazol-4-yl)aniline is characterized by a benzene ring substituted with a chlorine atom, an amino group, and an oxazole ring. The relative positions of these substituents are key to its chemical reactivity and biological activity.
Predicted Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆):
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δ ~8.3 ppm (s, 1H, oxazole H5)
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δ ~8.1 ppm (s, 1H, oxazole H2)
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δ ~7.3 ppm (d, J=8.5 Hz, 1H, Ar-H)
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δ ~7.1 ppm (d, J=2.5 Hz, 1H, Ar-H)
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δ ~6.9 ppm (dd, J=8.5, 2.5 Hz, 1H, Ar-H)
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δ ~5.5 ppm (s, 2H, -NH₂)
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¹³C NMR (100 MHz, DMSO-d₆):
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δ ~152 ppm (oxazole C2)
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δ ~148 ppm (Ar-C-NH₂)
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δ ~138 ppm (oxazole C5)
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δ ~135 ppm (oxazole C4)
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δ ~130 ppm (Ar-C-Cl)
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δ ~125 ppm (Ar-C)
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δ ~118 ppm (Ar-CH)
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δ ~116 ppm (Ar-CH)
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δ ~114 ppm (Ar-CH)
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FT-IR (KBr, cm⁻¹):
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3450-3300 (N-H stretching of the primary amine)
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3150-3100 (C-H stretching of the aromatic and oxazole rings)
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1620-1580 (C=N and C=C stretching of the oxazole and aromatic rings)
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1100-1000 (C-O-C stretching of the oxazole ring)
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850-750 (C-Cl stretching)
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Mass Spectrometry (EI):
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M⁺ at m/z 194/196 (due to ³⁵Cl and ³⁷Cl isotopes)
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Key fragmentation patterns would likely involve the loss of CO, HCN, and cleavage of the oxazole ring.
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Synthesis and Reactivity
A plausible and efficient synthesis of 2-Chloro-5-(oxazol-4-yl)aniline can be designed based on established methods for oxazole formation. A common and effective route is the Robinson-Gabriel synthesis or a related cyclodehydration reaction.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 2-Chloro-5-(oxazol-4-yl)aniline.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-(oxazol-4-yl)nitrobenzene
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To a solution of 2-chloro-5-nitrobenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq) and potassium carbonate (K₂CO₃) (1.5 eq).
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude intermediate oxazoline is then subjected to dehydration and oxidation. This can often be achieved by heating the reaction mixture at reflux for an extended period or by the addition of a mild oxidizing agent.
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Purify the resulting 2-Chloro-5-(oxazol-4-yl)nitrobenzene by column chromatography on silica gel.
Step 2: Reduction to 2-Chloro-5-(oxazol-4-yl)aniline
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Dissolve 2-Chloro-5-(oxazol-4-yl)nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
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Add a reducing agent. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.
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If using SnCl₂/HCl, stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
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Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent.
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Dry the organic layer, concentrate, and purify the final product, 2-Chloro-5-(oxazol-4-yl)aniline, by column chromatography or recrystallization.
Reactivity Profile
The reactivity of 2-Chloro-5-(oxazol-4-yl)aniline is dictated by its three key functional components:
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Aniline Moiety: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, arylation, and diazotization. These reactions allow for the straightforward introduction of diverse substituents, making it a valuable building block in combinatorial chemistry.
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Oxazole Ring: The oxazole ring is a relatively stable aromatic heterocycle. However, it can be susceptible to cleavage under harsh acidic or basic conditions. The nitrogen and oxygen atoms can also act as hydrogen bond acceptors, which is important for its interaction with biological targets.
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Chlorinated Aromatic Ring: The chlorine atom deactivates the aromatic ring towards electrophilic substitution but also serves as a potential site for nucleophilic aromatic substitution under specific conditions or with appropriate catalysts.
Applications in Drug Discovery
The structural features of 2-Chloro-5-(oxazol-4-yl)aniline make it an attractive scaffold for the development of kinase inhibitors and other targeted therapies.[1] The aniline nitrogen can serve as a key hydrogen bond donor, mimicking the hinge-binding motif of many ATP-competitive kinase inhibitors.
Potential as a Kinase Inhibitor Scaffold
Many successful kinase inhibitors, such as gefitinib and dasatinib, feature a substituted aniline or a related nitrogen-containing heterocycle that forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The 2-Chloro-5-(oxazol-4-yl)aniline core can be readily elaborated to explore interactions with various kinase targets.
Caption: Potential binding mode of a 2-Chloro-5-(oxazol-4-yl)aniline-based kinase inhibitor.
By modifying the aniline nitrogen with various chemical groups, researchers can target the hydrophobic regions of the ATP binding site, while the oxazole and chloro-substituted phenyl ring can be tailored to occupy other pockets, thereby enhancing potency and selectivity. Potential kinase targets for inhibitors derived from this scaffold include:
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Epidermal Growth Factor Receptor (EGFR)
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Vascular Endothelial Growth Factor Receptor (VEGFR)
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Src Family Kinases (SFKs)
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Aurora Kinases
Safety and Handling
No specific safety data sheet (SDS) is publicly available for 2-Chloro-5-(oxazol-4-yl)aniline. Therefore, it must be handled with the precautions appropriate for a novel chemical entity of unknown toxicity. Based on its structural components, the following hazards should be considered:
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Aniline Toxicity: Anilines are known to be toxic and can be absorbed through the skin. They can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[2]
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Organochloride Toxicity: Chlorinated aromatic compounds can be persistent in the environment and may have long-term health effects.
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General Chemical Hazards: As with any fine chemical, inhalation of dust and direct contact with skin and eyes should be avoided.
Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
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Avoid generating dust.
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In case of contact, wash the affected area immediately with copious amounts of water.
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Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Conclusion
2-Chloro-5-(oxazol-4-yl)aniline is a promising building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition. Its versatile chemical handles allow for extensive structural modifications, enabling the exploration of structure-activity relationships and the optimization of drug-like properties. While further experimental characterization is required, the information and predictive data presented in this guide provide a solid foundation for researchers to utilize this compound in their drug discovery efforts. As with all novel chemical entities, appropriate safety precautions must be taken during its handling and use.
References
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Broussy, S., et al. (2009). Toxicology Laboratory Analysis and Human Exposure to p-Chloroaniline. Journal of Medical Toxicology, 5(2), 69–73. [Link]
